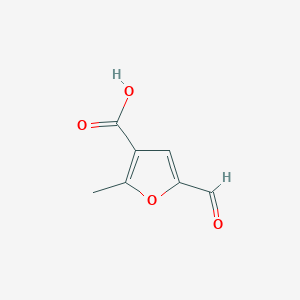
5-Formyl-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-methylfuran-3-carboxylic acid is a chemical compound that has been involved in various chemical reactions . It is used as a reactant in the synthesis of stable dye-sensitized solar cells and biologically active molecules . It can also be converted to 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) via reductive amination .
Synthesis Analysis
The synthesis of this compound involves various processes . For instance, it can be synthesized from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . The reductive amination of FFCA and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield AMFCA .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various elements . The InChI code for this compound is 1S/C7H6O4/c1-4-6 (7 (9)10)2-5 (3-8)11-4/h2-3H,1H3, (H,9,10) and the InChI key is FSEZQVUZNUMBDP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions . For example, it can be converted to AMFCA via reductive amination . The reaction conditions were optimized to 0.5 mmol of FFCA-acetal, 5 mmol of NH4OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H2 at 393 K for 3 hours in methanol/water 2/1 (v/v), yielding AMFCA in 91% yield .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.12 and a melting point of 174-176 degrees Celsius . It is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 5-Formyl-2-methylfuran-3-carboxylic acid depends on the application in which it is used. In the synthesis of drugs, this compound acts as a substrate for the enzymes involved in the reaction. In the study of metabolic pathways, this compound acts as a substrate for the enzymes involved in the metabolic process. In the detection of environmental pollutants, this compound acts as a substrate for the enzymes involved in the detection process. In the development of novel pharmaceuticals and biotechnological applications, this compound acts as a substrate for the enzymes involved in the synthesis process.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the application in which it is used. In the synthesis of drugs, this compound may act as a substrate for the enzymes involved in the reaction, resulting in the production of the desired drug. In the study of metabolic pathways, this compound may act as a substrate for the enzymes involved in the metabolic process, resulting in the production of the desired metabolic product. In the detection of environmental pollutants, this compound may act as a substrate for the enzymes involved in the detection process, resulting in the detection of the desired pollutant. In the development of novel pharmaceuticals and biotechnological applications, this compound may act as a substrate for the enzymes involved in the synthesis process, resulting in the production of the desired pharmaceutical or biotechnological product.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Formyl-2-methylfuran-3-carboxylic acid in lab experiments include its low cost, its availability in a wide range of concentrations, and its ability to act as a substrate for various enzymes. The limitations of using this compound in lab experiments include its potential for toxicity, its instability in certain conditions, and its potential for interference with other chemical reactions.
Zukünftige Richtungen
The future directions for 5-Formyl-2-methylfuran-3-carboxylic acid include its use in the development of new drugs, the study of metabolic pathways, and the detection of environmental pollutants. It may also be used in the development of novel pharmaceuticals and biotechnological applications. Additionally, this compound may be used in the synthesis of polymers, the study of enzyme-catalyzed reactions, and the study of protein-ligand interactions. Finally, this compound may be used in the development of new analytical techniques and the optimization of existing methods.
Synthesemethoden
5-Formyl-2-methylfuran-3-carboxylic acid can be synthesized from a variety of starting materials, including 2-methylfuran and 3-formyl-2-methylfuran. The most common method of synthesis is the Fischer-Speier reaction, which involves the reaction of 2-methylfuran with formaldehyde in the presence of a catalyst. The reaction produces this compound as a by-product. Other methods of synthesis include the reaction of 2-methylfuran with an acid chloride, the reaction of 2-methylfuran with an aldehyde, and the reaction of 2-methylfuran with an acid anhydride.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-methylfuran-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in the study of metabolic pathways, and in the detection of environmental pollutants. In addition, this compound has been used in the development of novel pharmaceuticals and biotechnological applications. It has also been used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, and in the study of protein-ligand interactions.
Safety and Hazards
5-Formyl-2-methylfuran-3-carboxylic acid is associated with various safety hazards . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
5-formyl-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZQVUZNUMBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

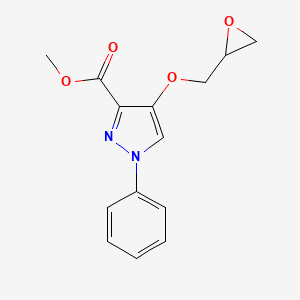
![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)
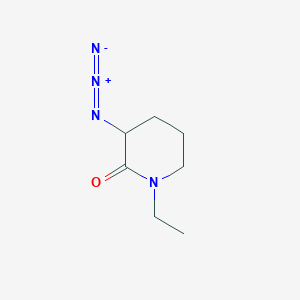

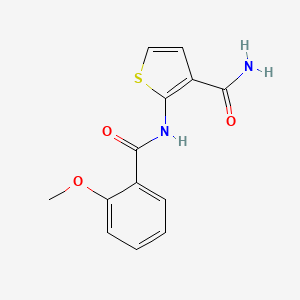

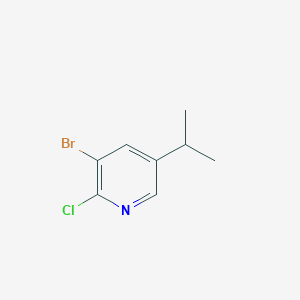
![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)